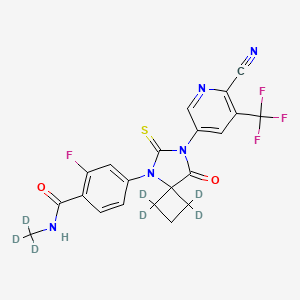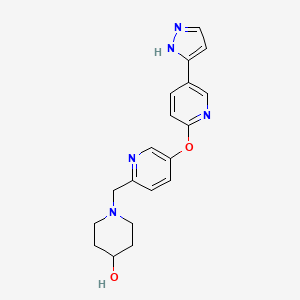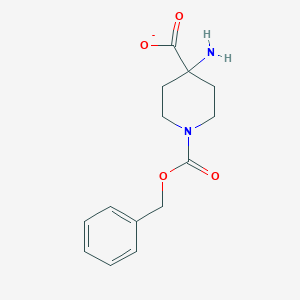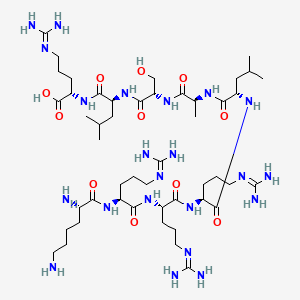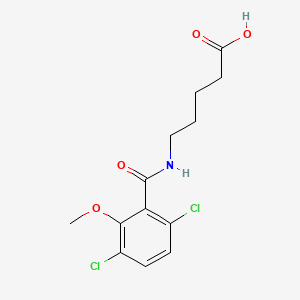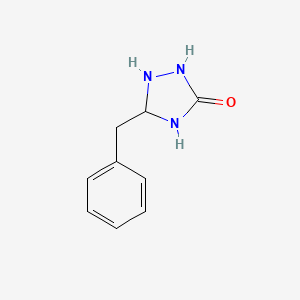
5-Benzyl-1,2,4-triazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Benzyl-1,2,4-triazolidin-3-one is a heterocyclic compound that belongs to the class of triazolidinones. This compound features a five-membered ring containing three nitrogen atoms and one oxygen atom. The benzyl group attached to the nitrogen atom at the fifth position enhances its chemical properties and potential applications. Triazolidinones are known for their diverse biological activities and are of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-1,2,4-triazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with carbonyl compounds in the presence of hydrazine derivatives. The reaction conditions often include mild heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts such as acidic or basic ionic liquids can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly.
化学反应分析
Types of Reactions: 5-Benzyl-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a base.
Major Products:
Oxidation: Benzyl alcohol derivatives.
Reduction: Benzylamine derivatives.
Substitution: Benzyl halides or other substituted benzyl derivatives.
科学研究应用
5-Benzyl-1,2,4-triazolidin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 5-Benzyl-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
相似化合物的比较
1,2,4-Triazole: A parent compound with similar structural features but lacking the benzyl group.
5-Benzyl-1,3,4-thiadiazole: Another heterocyclic compound with a benzyl group but different ring structure.
Uniqueness: 5-Benzyl-1,2,4-triazolidin-3-one is unique due to its specific ring structure and the presence of the benzyl group, which imparts distinct chemical and biological properties. Compared to 1,2,4-triazole, the benzyl group enhances its lipophilicity and potential for interacting with biological membranes. Compared to 5-Benzyl-1,3,4-thiadiazole, the nitrogen-rich ring structure of this compound offers different reactivity and binding characteristics.
属性
分子式 |
C9H11N3O |
|---|---|
分子量 |
177.20 g/mol |
IUPAC 名称 |
5-benzyl-1,2,4-triazolidin-3-one |
InChI |
InChI=1S/C9H11N3O/c13-9-10-8(11-12-9)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12,13) |
InChI 键 |
LKOBELAIWUJELS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC2NC(=O)NN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


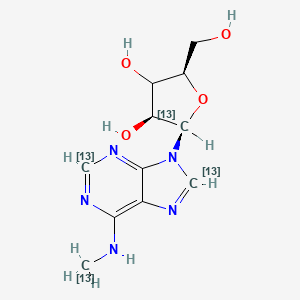


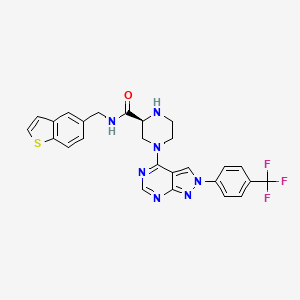
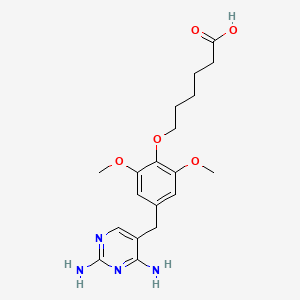
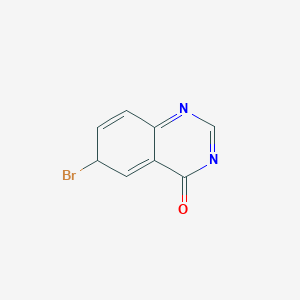

![rac-N-{3-[(2R,4R)-2,4-dimethylpiperidine-1-carbonyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyridine-3-carboxamide](/img/structure/B12366652.png)
